

Spectroscopic Profile of alpha-(4-Pyridyl)benzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-(4-Pyridyl)benzhydrol*

Cat. No.: B157606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **alpha-(4-Pyridyl)benzhydrol** (CAS No. 1620-30-0), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

- IUPAC Name: Diphenyl(pyridin-4-yl)methanol
- Synonyms: α -(4-Pyridyl)benzhydrol, Phenyl(pyridin-4-yl)methanol
- CAS Number: 1620-30-0
- Molecular Formula: $C_{18}H_{15}NO$
- Molecular Weight: 261.32 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **alpha-(4-Pyridyl)benzhydrol**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **alpha-(4-Pyridyl)benzhydrol** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **alpha-(4-Pyridyl)benzhydrol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.34	d	2H	Protons on the pyridine ring ortho to the nitrogen
7.33 - 7.25	m	11H	Phenyl protons and protons on the pyridine ring meta to the nitrogen
5.75	s	1H	Methine proton (-CH)
4.28	s	1H	Hydroxyl proton (-OH)

d: doublet, m: multiplet, s: singlet

Table 2: ^{13}C NMR Spectroscopic Data for **alpha-(4-Pyridyl)benzhydrol**

Chemical Shift (δ) ppm	Assignment
153.3	Quaternary carbon of the pyridine ring attached to the carbinol
149.1	Carbons on the pyridine ring ortho to the nitrogen
142.9	Quaternary carbons of the phenyl rings attached to the carbinol
128.7	Phenyl carbons
128.0	Phenyl carbons
126.8	Phenyl carbons
121.3	Carbons on the pyridine ring meta to the nitrogen
74.6	Carbinol carbon (-C-OH)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **alpha-(4-Pyridyl)benzhydrol** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **alpha-(4-Pyridyl)benzhydrol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl group)
3050 - 3020	Medium	Aromatic C-H stretch
1600, 1580, 1490, 1450	Medium to Strong	Aromatic C=C and C=N ring stretching
~1215	Strong	C-O stretch (alcohol)
760, 700	Strong	C-H out-of-plane bending for monosubstituted benzene rings

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **alpha-(4-Pyridyl)benzhydrol** are summarized in Table 4.

Table 4: Mass Spectrometry (MS) Data for **alpha-(4-Pyridyl)benzhydrol**

m/z	Relative Intensity (%)	Assignment
261	~40	[M] ⁺ (Molecular Ion)
183	100	[M - C ₆ H ₅] ⁺ (Loss of a phenyl group)
154	~20	[M - C ₆ H ₅ - HCN] ⁺
105	~30	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	~50	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

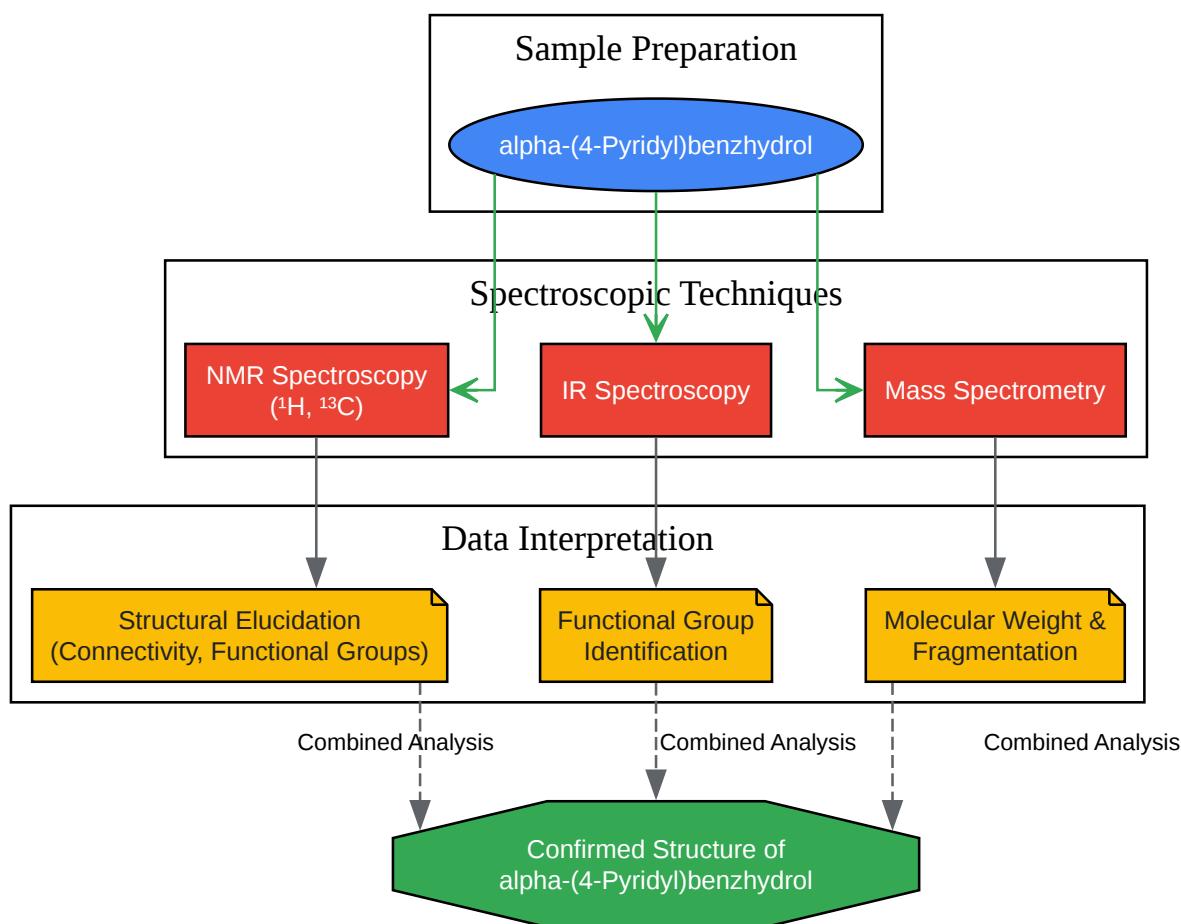
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **alpha-(4-Pyridyl)benzhydrol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **alpha-(4-Pyridyl)benzhydrol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Report the positions of absorption bands in wavenumbers (cm^{-1}).


Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of **alpha-(4-Pyridyl)benzhydrol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **alpha-(4-Pyridyl)benzhydrol**.

Caption: Chemical structure of **alpha-(4-Pyridyl)benzhydrol**.

- To cite this document: BenchChem. [Spectroscopic Profile of alpha-(4-Pyridyl)benzhydrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157606#spectroscopic-data-of-alpha-4-pyridyl-benzhydrol-nmr-ir-ms\]](https://www.benchchem.com/product/b157606#spectroscopic-data-of-alpha-4-pyridyl-benzhydrol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com